4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions, including nucleophilic substitution, hydrogenation, and halogenation. For example, the synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involves nucleophilic aromatic substitution, followed by hydrogenation and subsequent iodination, requiring optimization for successful scale-up (Fussell et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds related to "4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride" has been characterized using various spectroscopic techniques and crystallographic studies. These studies reveal the geometry around sulfur atoms to be distorted tetrahedral and the piperidine ring adopting a chair conformation, showcasing both inter and intra-molecular hydrogen bonding (Karthik et al., 2021).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, including nucleophilic substitution reactions, which are crucial for modifying the molecular structure and introducing new functional groups. These reactions are essential for the synthesis of biologically active compounds and intermediates in pharmaceutical synthesis (Back & Nakajima, 2000).
Physical Properties Analysis
The physical properties of "4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride" and its derivatives can be deduced from related compounds, which exhibit stability in a specific temperature range and possess distinct melting points. The thermal properties of these crystals are studied using thermogravimetric analysis, which provides insights into their stability and decomposition temperatures (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including "4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride," are characterized by their reactivity towards various chemical reagents, the ability to form stable complexes with metals, and their role as intermediates in the synthesis of complex molecules. These properties are explored through reactions with different electrophiles, nucleophiles, and the formation of complexes with metals, demonstrating their versatility in synthetic chemistry (Nath et al., 2016).
Scientific Research Applications
Anticancer Properties
- Cytotoxic Effect on Hepatic Cancer Cell Lines : A study by Eldeeb et al. (2022) investigated the cytotoxic effect of sulfonamide-derived isatins, including compounds with piperidin-1-ylsulfonyl structures, on hepatocellular carcinoma (HCC) HepG2 and Huh7 cell lines. Compound "3a," with a piperidin-1-ylsulfonyl structure, was found highly comparable to doxorubicin regarding cell cycle arrest and apoptosis induction in HCC management (Eldeeb et al., 2022).
Synthesis and Molecular Docking
Synthesis in Crizotinib Development : Papers by Dong-ming (2012) and Fussell et al. (2012) discuss the synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, a drug used in cancer treatment. These studies highlight the crucial role of piperidine derivatives in pharmaceutical synthesis (Dong-ming, 2012), (Fussell et al., 2012).
Molecular Docking Studies for Corrosion Inhibition : A study by Kaya et al. (2016) employed quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of piperidine derivatives on iron corrosion. This research is significant for understanding the chemical interactions and potential industrial applications of these compounds (Kaya et al., 2016).
Pharmaceutical Applications
Development of Antimicrobial Agents : Research by Ovonramwen et al. (2019) focused on the synthesis and antimicrobial screening of a piperidin-1-yl derivative. The study aims to develop new antimicrobial agents, showcasing the importance of piperidine derivatives in this domain (Ovonramwen et al., 2019).
Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity, indicating the potential use of these compounds in treating diseases like Alzheimer's (Sugimoto et al., 1990).
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride”, is an important task of modern organic chemistry .
properties
IUPAC Name |
1-piperidin-1-ylsulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2S.ClH/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12;/h10H,1-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTMAWNYOFMWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride |
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